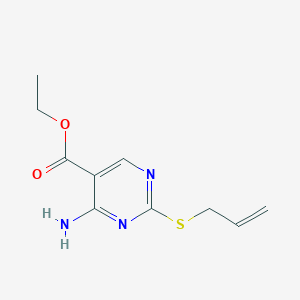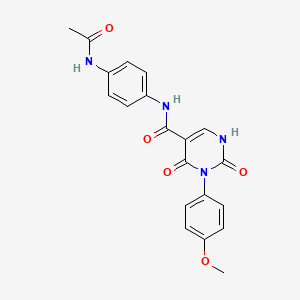![molecular formula C14H15ClN6 B11284867 N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11284867.png)
N~4~-(3-chlorophenyl)-N~6~-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
The synthesis of N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multicomponent reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under both conventional and green conditions . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is explored as an inhibitor of enzymes like EGFR-TK, which are involved in cancer pathways.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, particularly in cancer cell lines.
Industrial Applications: It is also investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival . The inhibition of EGFR-TK leads to the disruption of signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine: Known for its use in similar medicinal applications.
4-Aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular properties.
These comparisons highlight the unique structural features and specific applications of N4-(3-CHLOROPHENYL)-N6-ETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE in medicinal chemistry and other fields.
Properties
Molecular Formula |
C14H15ClN6 |
|---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15ClN6/c1-3-16-14-19-12(11-8-17-21(2)13(11)20-14)18-10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3,(H2,16,18,19,20) |
InChI Key |
PVBGGWZBTICWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284788.png)
![3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11284796.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11284798.png)
![1-ethyl-N-(1-phenylbutan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11284799.png)
![ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11284803.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B11284807.png)
![1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B11284810.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11284823.png)
![Ethyl 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11284829.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11284856.png)

![4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11284882.png)
